molecular formula C21H23NO4 B1614176 3'-Carboethoxy-2-morpholinomethyl benzophenone CAS No. 898750-17-9

3'-Carboethoxy-2-morpholinomethyl benzophenone

Cat. No. B1614176
CAS RN: 898750-17-9
M. Wt: 353.4 g/mol
InChI Key: GLMWMTYWULROBK-UHFFFAOYSA-N
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Description

3’-Carboethoxy-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C21H23NO4 . It has a molecular weight of 353.42 . The IUPAC name for this compound is ethyl 3- [2- (4-morpholinylmethyl)benzoyl]benzoate .


Molecular Structure Analysis

The InChI code for 3’-Carboethoxy-2-morpholinomethyl benzophenone is 1S/C21H23NO4/c1-2-26-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Photochemical Applications of Benzophenone Derivatives

Benzophenone photophores are employed extensively in biological chemistry, bioorganic chemistry, and material science due to their unique photochemical properties. Upon n-π* excitation at 365 nm, these compounds form a biradicaloid triplet state capable of abstracting a hydrogen atom from accessible C-H bonds. The resulting radicals recombine, creating a stable covalent C-C bond. This light-directed covalent attachment process is exploited in several ways:

  • Binding/Contact Site Mapping : Identification of ligand (or protein)-protein interactions.
  • Molecular Targets and Interactome Mapping : Pinpointing molecular targets within biological systems.
  • Proteome Profiling : Analysis and identification of the proteomes.
  • Bioconjugation and Site-Directed Modification : Modification of biopolymers for specific purposes.
  • Surface Grafting and Immobilization : Enhancing materials for specific applications.

The practical advantages of BP photochemistry include low reactivity towards water, stability in ambient light conditions, and convenient excitation at 365 nm, with several BP-containing building blocks and reagents commercially available. This breadth of application demonstrates the versatile use of BP derivatives in scientific research, allowing for innovative approaches to studying and manipulating biological and material systems (Dormán et al., 2016).

Environmental and Health Impacts

While the focus here is on the scientific applications of benzophenone derivatives, it's important to note the environmental and health considerations related to some of these compounds. Benzophenone-3, for example, is widely used in sunscreens and has been studied for its potential impact on aquatic ecosystems and its endocrine-disrupting capacity. These aspects underscore the importance of understanding both the benefits and potential risks associated with the use of benzophenone derivatives in various applications (Kim & Choi, 2014).

properties

IUPAC Name

ethyl 3-[2-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)17-8-5-7-16(14-17)20(23)19-9-4-3-6-18(19)15-22-10-12-25-13-11-22/h3-9,14H,2,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMWMTYWULROBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643530
Record name Ethyl 3-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898750-17-9
Record name Ethyl 3-[2-(4-morpholinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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